molecular formula C23H17ClN4O3 B2988959 (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide CAS No. 732288-71-0

(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

Cat. No. B2988959
CAS RN: 732288-71-0
M. Wt: 432.86
InChI Key: XDRFQGYFGZTBFF-UHFFFAOYSA-N
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Description

(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a useful research compound. Its molecular formula is C23H17ClN4O3 and its molecular weight is 432.86. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Enaminones, including compounds structurally related to (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide, have been studied for their hydrogen bonding properties. These compounds exhibit anticonvulsant activity and their crystal structures have been determined, revealing interesting aspects of their hydrogen bonding networks. This research contributes to understanding the molecular basis of their biological activity (Kubicki, Bassyouni, & Codding, 2000).

Photoluminescence Properties of Fluorene Derivatives

Functional π-extended fluorene derivatives, which are structurally similar to the compound , have been synthesized and their photoluminescence properties studied. These compounds, including those with nitro groups, exhibit high fluorescence quantum yields and unique solvatochromic behaviors, making them potential candidates for fluorescent materials (Kotaka, Konishi, & Mizuno, 2010).

Pesticide Interaction and Hybrid Residue Formation

Research has also explored the interaction between different herbicides, resulting in the formation of hybrid residues. This highlights the potential chemical reactivity of compounds like (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide in agricultural settings, particularly when mixed with other chemicals (Bartha, 1969).

Enaminones as Therapeutic Pharmacophores

Enaminones, a class to which this compound belongs, have shown a range of therapeutic potentials, including anticonvulsant activity. Further research has expanded their potential applications in medicine, uncovering novel transport mechanisms in the brain and guiding synthetic directions for new derivatives (Eddington et al., 2000).

Synthesis and Properties of Nitrile and Non-nitrile Pyridine Products

The reaction of similar 2-cyano-3-(x-nitrophenyl)prop-2-enamides with various agents has been studied, leading to the synthesis of compounds with potential applications in various fields including pharmaceuticals and materials science (O'callaghan, Mcmurry, Draper, & Champeil, 1999).

Applications in Colorimetric Detection

Structurally similar N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. This research suggests potential applications of similar compounds in environmental monitoring and analytical chemistry (Sun, Wang, & Guo, 2009).

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3/c1-27(18-7-3-2-4-8-18)21-12-11-16(14-22(21)28(30)31)13-17(15-25)23(29)26-20-10-6-5-9-19(20)24/h2-14H,1H3,(H,26,29)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRFQGYFGZTBFF-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

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